N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-14(13-10-24-15-6-2-1-5-12(13)15)9-19-16(22)17(23)20-11-4-3-7-18-8-11/h1-8,10,14,21H,9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMQAKJVRXSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Hydroxyethylation: The benzothiophene ring is then functionalized with a hydroxyethyl group using a hydroxyethylating agent under controlled conditions.
Amidation: The hydroxyethylated benzothiophene is reacted with pyridine-3-carboxylic acid and an amine to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The benzothiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS Number: 2034407-89-9) is of growing interest in pharmaceutical research due to its potential applications in various therapeutic areas. This article explores its scientific research applications, including biological activity, synthesis, and structure-activity relationships.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiophene have shown selective inhibition of tumor growth in preclinical models. Studies have reported that such compounds can induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds related to benzothiophene have demonstrated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, suggesting a moderate level of activity worth further exploration.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests that this compound could have implications in neuroprotective strategies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, spectral data can provide insights into the functional groups present and their interactions within the molecule .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological properties. Variations in substituents on the benzothiophene or pyridine rings can significantly influence its potency and selectivity. For example, modifications that enhance lipophilicity may improve cellular uptake, while those that increase hydrophilicity could enhance solubility in physiological conditions .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
*Estimated formula based on structural analysis; †Predicted using fragment-based methods; ‡From .
Key Observations
Benzothiophene vs. Indenyl/Aromatic Cores: The target compound’s benzothiophene group may improve membrane permeability compared to Compound 273’s indenyl core, which has polar carbamimidamido substituents .
Ethanediamide vs. Propanamide/Amine Backbones :
- The ethanediamide bridge in the target compound and Compound 273 allows dual hydrogen bonding, whereas propanamide () and tertiary amine () backbones limit this capability.
Pyridine Substituents: Pyridin-3-yl (target) vs.
Docking and Bioactivity :
- Compound 273’s strong AutoDock Vina score (-9.2 kcal/mol) suggests high binding affinity, possibly due to its halogenated aryl group and carbamimidamido motif . The target compound’s pyridin-3-yl group may achieve similar affinity in kinase targets but with distinct interaction patterns.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core , a hydroxyethyl group , and a pyridine moiety , which contribute to its diverse biological properties. The molecular formula is , with a molecular weight of 344.43 g/mol. The compound's unique structure allows for interactions with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The benzothiophene moiety is known for its ability to modulate enzyme activity, while the hydroxyethyl group enhances solubility and bioavailability, making the compound more effective in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors can influence signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
2. Anticancer Properties
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. This potential has made it a candidate for further investigation in cancer therapy.
3. Neuroprotective Effects
- Some research points to neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neuroinflammation may contribute to its protective role.
Table 1: Summary of Biological Activities
Notable Research
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, noting significant anticancer activity linked to structural modifications similar to those found in this compound. The study emphasized the importance of the benzothiophene core in enhancing biological activity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
